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molecular formula C7H11NO B1368837 2-(5-Methyl-2-furyl)ethanamine CAS No. 30796-85-1

2-(5-Methyl-2-furyl)ethanamine

Cat. No. B1368837
M. Wt: 125.17 g/mol
InChI Key: KOFWQYALAZVVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947689B2

Procedure details

To a solution of the amine C (1 mol) in CH2Cl2 (approx. 10 ml per 1 g of the starting compound) triethylamine (1.1 mol) and acetic anhydride (1.2 mol) were added. The reaction mixture is stirred at room temperature for 1 h and concentrated on rotary evaporator. The residue is triturated with hexane, filtered, washed with hexane to give a crystalline compound in good yields.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
starting compound
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 mol
Type
reactant
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])CC)C.[C:8]([O:11][C:12](=O)[CH3:13])(=O)[CH3:9].[CH2:15](Cl)Cl>>[CH3:9][C:8]1[O:11][C:12]([CH2:7][CH2:6][NH2:3])=[CH:13][CH:15]=1

Inputs

Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
starting compound
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
1.1 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.2 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated on rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue is triturated with hexane
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
to give a crystalline compound in good yields

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=CC=C(O1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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